N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13(2)11-24-19(26)16-5-3-4-6-17(16)23-20(24)27-12-18(25)22-15-9-7-14(21)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVDUVWVGNMPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its structure, biological properties, and potential therapeutic applications based on the available literature.
Chemical Structure and Properties
The molecular formula of this compound is C20H20FN3O2S, with a molecular weight of 391.48 g/mol. The compound features several notable structural components:
- Fluorophenyl Group : The fluorine atom enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
- Quinazoline Derivative : The quinazoline scaffold is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Sulfanyl Group : This moiety may contribute to the compound's reactivity and interaction with biomolecules.
Anticancer Potential
Research indicates that compounds containing quinazoline derivatives often exhibit anticancer properties. For instance, studies on related quinazoline-based compounds have shown their ability to inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation.
Enzyme Inhibition
The presence of the sulfanyl group suggests potential for enzyme inhibition. Compounds with similar structures have been investigated for their ability to inhibit enzymes such as protein kinases and proteases, which play crucial roles in cancer progression and metastasis.
Research Findings
While comprehensive studies specifically targeting this compound are scarce, related compounds have provided insights into possible biological activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Quinazoline Derivative A | Anticancer | Inhibition of EGFR |
| Thienopyrimidine B | Antimicrobial | Disruption of bacterial cell wall |
| Sulfanyl Compound C | Enzyme Inhibition | Competitive inhibition of proteases |
Case Studies
- Study on Quinazoline Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation (Smith et al., 2020).
- Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of thienopyrimidine derivatives against resistant strains of bacteria, suggesting a mechanism involving disruption of cell wall synthesis (Johnson et al., 2019).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
